molecular formula C5H7ClN2O B1447105 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride CAS No. 1803567-08-9

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride

Cat. No. B1447105
CAS RN: 1803567-08-9
M. Wt: 146.57 g/mol
InChI Key: IOKGCPUTBQQBLN-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1803567-08-9 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is 1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a powder that is stored at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Mass Spectrometry Analysis

This compound is referenced in the NIST Chemistry WebBook for its mass spectrum data, which is crucial for identifying and quantifying chemicals in various samples. Mass spectrometry is a powerful analytical technique used in environmental testing, pharmaceuticals, and forensic science .

Fluorescence Properties and Catalysis

Research has shown that derivatives of 1H-pyrazole, like 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole, can be synthesized using vitamin B1 as a catalyst. These compounds exhibit fluorescence properties, making them useful in applications such as fluorescent probes for metal ion detection .

Biological Activity

The pyrazole scaffold is known for its wide range of biological activities. Compounds based on this structure have been found to possess antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. This makes them valuable in the development of new pharmaceuticals and agrochemicals .

Chemotherapeutic Research

Novel heterocyclic chalcones derived from 1H-pyrazole have been evaluated for their potential as chemotherapeutic agents. Some compounds have shown activity against hepatocellular carcinoma, indicating the importance of this compound in cancer research .

Synthesis of Biologically Active Compounds

The compound has been used as a reagent for preparing various biologically active compounds, including inhibitors for VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, and others. This highlights its role in medicinal chemistry for the synthesis of potential therapeutic agents .

Material Science and Photoluminescence

Pyrazoline derivatives are known for their excellent fluorescence and hole transport characteristics. They are used in material science as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials. Their applications extend to high-tech fields such as laser dyes and fluorescent probes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1H-pyrazol-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKGCPUTBQQBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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